REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[S:9](=O)(=[O:12])([OH:11])[OH:10].[OH-].[Na+].[Na]>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[S:9]([OH:12])(=[O:11])=[O:10] |f:2.3,^1:15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
118 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
76 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
stirring bar, and gas inlet
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 300 mL round-bottom flask equipped with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
to give a solidified mass
|
Type
|
CUSTOM
|
Details
|
to give a slurry
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
ADDITION
|
Details
|
to disperse the precipitated solids
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the solids collected by vacuum filtration under a rubber dam
|
Type
|
WASH
|
Details
|
The solids were washed with two times with isopropanol (200 mL) and air
|
Type
|
CUSTOM
|
Details
|
dried on the
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
then dried under vacuum at 100° C.
|
Type
|
CUSTOM
|
Details
|
to give 159 g (93% crude yield)
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from ethanol/water (4:1)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 150° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)Br)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 146 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |